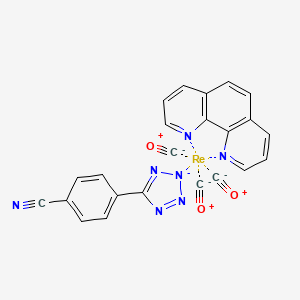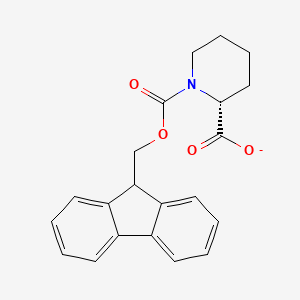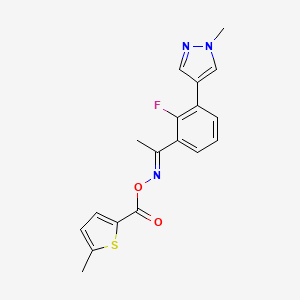
Ppo-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppo-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a polyphenol oxidase inhibitor, which means it can inhibit the activity of polyphenol oxidase enzymes. These enzymes are involved in the browning of fruits and vegetables, as well as various other biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-5 typically involves the oxidative polymerization of phenolic compounds. One common method is the oxidative coupling of 2,6-disubstituted phenols using a copper/amine catalyst and oxygen gas as the oxidant . The reaction is carried out in a solvent such as nitrobenzene/pyridine at room temperature, resulting in the formation of this compound with high molecular weight and yield.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using suspension polymerization techniques. This method involves the polymerization of phenolic compounds in a suspension medium, allowing for the production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ppo-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its effectiveness as a polyphenol oxidase inhibitor.
Common Reagents and Conditions
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can enhance its inhibitory activity or modify its solubility and stability.
Scientific Research Applications
Ppo-IN-5 has a wide range of scientific research applications, including:
Mechanism of Action
Ppo-IN-5 exerts its effects by binding to the active site of polyphenol oxidase enzymes, thereby inhibiting their activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the formation of brown pigments and other oxidative products .
Comparison with Similar Compounds
Similar Compounds
Tyrosinase Inhibitors: Compounds such as kojic acid and arbutin are also known to inhibit polyphenol oxidase activity, but they differ in their chemical structure and mode of action.
Laccase Inhibitors: Laccase inhibitors like sodium azide and cysteine inhibit a different class of polyphenol oxidases and have distinct applications.
Uniqueness of Ppo-IN-5
This compound is unique due to its high specificity for polyphenol oxidase enzymes and its ability to inhibit these enzymes under a wide range of conditions. This specificity makes it a valuable tool for research and industrial applications, where precise inhibition of polyphenol oxidase activity is required .
Properties
Molecular Formula |
C18H16FN3O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(E)-1-[2-fluoro-3-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-7-8-16(25-11)18(23)24-21-12(2)14-5-4-6-15(17(14)19)13-9-20-22(3)10-13/h4-10H,1-3H3/b21-12+ |
InChI Key |
TXGGOEDEEVUZIX-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=CC(=C2F)C3=CN(N=C3)C |
Canonical SMILES |
CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=CC(=C2F)C3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


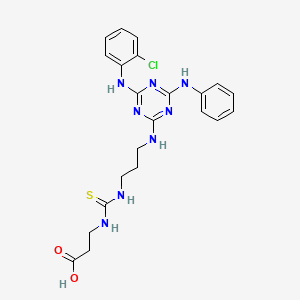

![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)
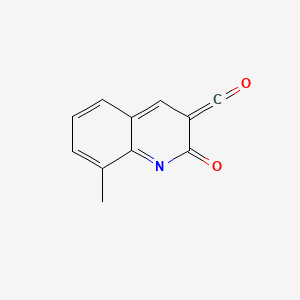

![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
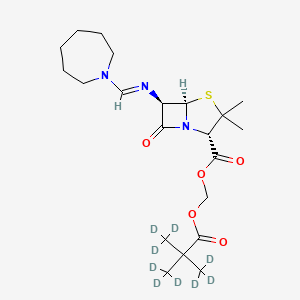
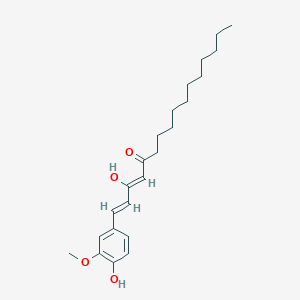
![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
